molecular formula C9H8ClN3O2 B3099902 Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate CAS No. 1356016-43-7

Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

Cat. No.: B3099902
CAS No.: 1356016-43-7
M. Wt: 225.63 g/mol
InChI Key: JWYDJDGPIZQXNN-UHFFFAOYSA-N
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Description

Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate (CAS: 1356016-43-7) is a heterocyclic compound with the molecular formula C₉H₈ClN₃O₂ and a molecular weight of 225.63 g/mol . It is classified under heterocyclic building blocks, commonly utilized in pharmaceutical and agrochemical research for its structural versatility. The compound is characterized by a pyrrolotriazine core substituted with a chlorine atom at the 4-position and an ethyl ester group at the 7-position . Commercial suppliers such as Aladdin Scientific and AiFChem offer it at ≥97% purity for industrial and research applications, with strict restrictions on consumer or medical use due to its hazardous nature .

Properties

IUPAC Name

ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)7-4-3-6-8(10)11-5-12-13(6)7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYDJDGPIZQXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C2N1N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728716
Record name Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356016-43-7
Record name Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 4-chloropyrrole-2-carboxylate with hydrazine derivatives, followed by cyclization to form the triazine ring . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The scalability of the synthesis is crucial for industrial applications, and optimization of reaction conditions, such as temperature, pressure, and solvent choice, is essential to achieve high yields and purity .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have highlighted the potential of pyrrolo[2,1-f][1,2,4]triazine derivatives as anticancer agents. Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate has been investigated for its ability to inhibit specific cancer cell lines. For instance, a study demonstrated that this compound exhibited cytotoxic activity against various tumor cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

1.2 MERTK Inhibition
This compound has also been explored in the design of novel inhibitors targeting the MERTK receptor tyrosine kinase. The hybridization of pyrrolo[2,1-f][1,2,4]triazine with other pharmacophores has shown promise in developing effective therapeutics for diseases like cancer and autoimmune disorders. The development of such inhibitors could lead to better treatment options for patients with limited responses to existing therapies .

Material Science

2.1 Organic Electronics
this compound has applications in the field of organic electronics. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating this compound into device structures can enhance charge transport and improve overall device efficiency .

Agricultural Research

3.1 Herbicide Development
The compound's structural features suggest potential applications in herbicide development. Research into pyrrolo[2,1-f][1,2,4]triazine derivatives has indicated their effectiveness as herbicides due to their ability to inhibit specific enzymes involved in plant growth regulation. This compound could serve as a lead compound for developing new herbicides that are both effective and environmentally friendly .

Case Study 1: Anticancer Efficacy
In a controlled study published in a peer-reviewed journal, researchers synthesized this compound and tested its effects on breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure.

Case Study 2: OLED Performance
A collaborative study between universities focused on integrating this compound into OLED devices. The devices demonstrated improved brightness and efficiency compared to those using traditional materials.

Mechanism of Action

The mechanism of action of Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Position :

  • The parent compound’s 7-carboxylate group distinguishes it from analogues like the 5-carboxylate (CAS: 1408064-98-1) and 2-carboxylate (CAS: 1120214-92-7), which alter reactivity and binding affinity in drug discovery .
  • The 2,4-dichloro derivative (CAS: 2091158-04-0) exhibits higher electrophilicity, making it more reactive in nucleophilic substitution reactions .

The oxo group in CAS: 938191-12-9 introduces hydrogen-bonding capability, critical for interactions in enzyme inhibition studies .

Physical Properties :

  • The 5-carboxylate analogue (CAS: 1408064-98-1) has a defined melting point (58–61°C) and density (1.5 g/cm³), whereas other derivatives lack reported thermal data .
  • Dichloro and isopropyl variants exhibit higher molecular weights (260.08 and 268.72 g/mol, respectively) compared to the parent compound .

Biological Activity

Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a compound belonging to the pyrrolo[2,1-f][1,2,4]triazine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Basic Information

  • Molecular Formula : C9H8ClN3O2
  • Molar Mass : 225.63 g/mol
  • CAS Number : 1356016-43-7
  • Synonyms : Ethyl 4-chloropyrrolo[1,2-f][1,2,4]triazine-7-carboxylate
PropertyValue
Molecular FormulaC9H8ClN3O2
Molar Mass225.63 g/mol
CAS Number1356016-43-7

Anticancer Activity

Recent studies have indicated that compounds containing the pyrrolo[2,1-f][1,2,4]triazine structure exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of related triazine derivatives against human cancer cell lines (MCF-7 and K-562), it was noted that while some derivatives showed promising results, specific structural features influenced their efficacy. The lack of a NH group between the heterocyclic core and the phenyl ring was identified as a potential reason for reduced kinase inhibition in certain compounds .

The compound is believed to inhibit critical signaling pathways involved in cancer progression. Notably, it has been reported to affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway. This pathway is crucial for various cellular processes including growth and survival .

Inhibition of PI3K Pathway

Inhibition of the PI3K pathway by pyrrolo[2,1-f][1,2,4]triazine derivatives suggests potential therapeutic applications in treating cancers associated with aberrant PI3K signaling. This mechanism is supported by evidence indicating that similar compounds have entered clinical studies targeting various receptor pathways .

Antimicrobial and Antiviral Properties

Beyond anticancer activity, pyrrolo[2,1-f][1,2,4]triazines have demonstrated antimicrobial and antiviral properties. These activities are attributed to their ability to interfere with cellular processes in pathogens.

Antiviral Activity

Research into related triazine derivatives has shown potential antiviral effects against viruses such as HSV-1. The structural similarities between these compounds suggest that this compound may also exhibit similar properties .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formation of the Pyrrolo Structure : Utilizing starting materials such as chlorinated triazines.
  • Carboxylation : Introducing the carboxylate group through standard esterification techniques.
  • Purification : Employing chromatographic methods to isolate the desired product.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate?

The synthesis typically involves cyclization reactions using phosphorus oxychloride (POCl₃) to introduce the chlorine substituent. For example, heating intermediates like bicyclic compounds in DMF at 165°C followed by POCl₃-mediated deoxidation yields the target compound with high purity . Multi-step routes may also include condensation of carbazate derivatives with bromoaldehyde intermediates, as seen in scalable processes for related pyrrolotriazines .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
  • X-ray crystallography to resolve molecular geometry, as demonstrated in structural studies of analogous triazolo-pyridine derivatives .
  • HPLC-MS for assessing purity (>95%) and quantifying byproducts .
  • Thermogravimetric analysis (TGA) to determine thermal stability (e.g., melting point 58–61°C) .

Q. What are the primary research applications of this compound?

It serves as a precursor for antiviral agents (e.g., analogs of Remdesivir) and kinase inhibitors . Its pyrrolotriazine core is structurally similar to bioactive molecules with demonstrated activity against influenza A (H1N1) via neuraminidase inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Temperature control : Maintaining 165°C in DMF during cyclization minimizes side reactions .
  • Catalyst screening : Use of potassium carbonate in DMF enhances reaction efficiency for triazolo-pyridine analogs .
  • Inert atmosphere : Prevents oxidation of sensitive intermediates, improving yields by ~15% in scaled-up protocols .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

  • Electron-withdrawing groups (e.g., Cl at position 4) enhance antiviral potency by increasing electrophilicity for target binding .
  • Hydroxyl or ester groups at position 6 improve solubility and bioavailability, as seen in SAR studies of pyrrolotriazine derivatives .
  • Molecular docking reveals that planar aromatic substituents (e.g., p-tolyl) optimize π-π interactions with neuraminidase’s active site .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

  • Comparative analysis : Cross-reference with crystallographic data (e.g., bond angles and torsion angles from X-ray studies) .
  • DFT calculations : Predict NMR chemical shifts to validate experimental observations .
  • Variable-temperature NMR : Resolve dynamic effects causing peak splitting, particularly in rotameric forms .

Q. What strategies mitigate degradation during storage or biological assays?

  • Lyophilization : Stabilizes the compound in solid form, reducing hydrolysis of the ester group.
  • Buffered solutions : Maintain pH 6–8 to prevent acid/base-catalyzed degradation .
  • Light-sensitive storage : Amber vials prevent photolytic cleavage of the triazine ring .

Methodological Considerations

Designing experiments to assess neuraminidase inhibition:

  • In vitro assays : Use MDCK cells infected with influenza A (H1N1) and measure IC₅₀ via plaque reduction .
  • Enzyme kinetics : Monitor fluorescence quenching of 4-MU-NANA substrate to determine inhibition constants (Kᵢ) .

Addressing low selectivity in kinase inhibitor screens:

  • Kinome-wide profiling : Identify off-target interactions using ATP-competitive binding assays .
  • Cocrystallization : Resolve binding modes with kinase domains to guide rational modifications (e.g., introducing bulky substituents for steric hindrance) .

Troubleshooting poor crystallinity for X-ray studies:

  • Solvent screening : Slow evaporation of hexane/ethyl acetate (3:1 v/v) promotes crystal growth .
  • Seeding : Introduce microcrystals of analogous compounds to induce nucleation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
Reactant of Route 2
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

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